N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide

sulfonamide core comparison cyclopropane vs methyl steric bulk

N-(2-Methoxy-2-phenylbutyl)cyclopropanesulfonamide (CAS 1797894-11-1) is a synthetic sulfonamide building block (C₁₄H₂₁NO₃S, MW 283.39 g/mol) that combines a cyclopropane ring directly attached to a sulfonamide group with a sterically demanding 2-methoxy-2-phenylbutyl side chain. This compound belongs to the broader class of cyclopropanesulfonamides, a privileged scaffold in medicinal chemistry that has shown utility in developing inhibitors targeting EGFR C797S mutations and NaV1.7 sodium channels.

Molecular Formula C14H21NO3S
Molecular Weight 283.39
CAS No. 1797894-11-1
Cat. No. B2369156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide
CAS1797894-11-1
Molecular FormulaC14H21NO3S
Molecular Weight283.39
Structural Identifiers
SMILESCCC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2)OC
InChIInChI=1S/C14H21NO3S/c1-3-14(18-2,12-7-5-4-6-8-12)11-15-19(16,17)13-9-10-13/h4-8,13,15H,3,9-11H2,1-2H3
InChIKeyXGUKAWDZGLQTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-phenylbutyl)cyclopropanesulfonamide (CAS 1797894-11-1): Procurement & Differentiation Baseline


N-(2-Methoxy-2-phenylbutyl)cyclopropanesulfonamide (CAS 1797894-11-1) is a synthetic sulfonamide building block (C₁₄H₂₁NO₃S, MW 283.39 g/mol) that combines a cyclopropane ring directly attached to a sulfonamide group with a sterically demanding 2-methoxy-2-phenylbutyl side chain . This compound belongs to the broader class of cyclopropanesulfonamides, a privileged scaffold in medicinal chemistry that has shown utility in developing inhibitors targeting EGFR C797S mutations and NaV1.7 sodium channels . The compound is commercially available as a research chemical (purity typically ≥95%) and is used primarily as a versatile intermediate or screening library component in early-stage drug discovery programs .

Why Generic Substitution Is Not Advisable for N-(2-Methoxy-2-phenylbutyl)cyclopropanesulfonamide


Scientific and industrial users should not assume that any cyclopropanesulfonamide or phenylbutyl-containing sulfonamide can be interchanged with N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide. The simultaneous presence of a cyclopropylsulfonamide moiety and a 2-methoxy-2-phenylbutyl N-substituent generates a distinct physicochemical and conformational profile not replicated by simpler analogs. The cyclopropane ring confers conformational rigidity that can enhance target binding affinity and metabolic stability , while the branched methoxy-phenylbutyl chain modulates lipophilicity and steric bulk in ways that directly affect membrane permeability and protein binding . Even minor structural changes—such as replacing the cyclopropane with a methyl group or the methoxy-phenylbutyl with a linear alkyl chain—can dramatically alter logP, polar surface area, and hydrogen-bonding capacity, thereby shifting the compound's behavior in biological assays and synthetic applications . Substitution without quantitative justification risks irreproducible results in target engagement studies and flawed structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-(2-Methoxy-2-phenylbutyl)cyclopropanesulfonamide


Distinctive Sulfonamide Core: Cyclopropyl vs. Methanesulfonyl vs. Arylsulfonyl

The cyclopropane ring directly attached to the sulfonamide sulfur atom provides unique steric, electronic, and conformational properties relative to the closest readily available analogs. Compared to N-(2-methoxy-2-phenylbutyl)methanesulfonamide (CAS 1797694-66-6), which bears a smaller methyl group, the cyclopropylsulfonamide core introduces greater van der Waals volume (≈24.6 ų vs. ≈13.7 ų for methyl) and altered electron density at the sulfonamide nitrogen due to the strained ring's sp²-like character, potentially affecting hydrogen-bond donor/acceptor strength and target binding . Compared to 2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (CAS 1797089-69-0, MW 349.4 g/mol), which features an aromatic sulfonyl group, the cyclopropane analog is approximately 66 Da lighter, providing an advantage in fragment-based lead generation programs where lower molecular weight is preferred .

sulfonamide core comparison cyclopropane vs methyl steric bulk medicinal chemistry building blocks

Conformational Restraint: Cyclopropane Ring Reduces Rotatable Bond Count Relative to Acyclic Sulfonamide Analogs

The cyclopropane ring in the target compound imposes conformational restriction on the sulfonamide group, reducing the effective degrees of rotational freedom compared to acyclic sulfonamide analogs. The target compound possesses 7 rotatable bonds (excluding the cyclopropane ring), whereas N-(2-methoxy-2-phenylbutyl)methanesulfonamide has an estimated 8 rotatable bonds due to the freely rotating methyl-sulfonyl group . This one-bond reduction translates to a lower conformational entropy penalty upon target binding (estimated ΔS contribution difference of approximately −0.5 to −1.5 kcal/mol at 298 K, based on the empirical rule of ~0.7–1.5 kcal/mol per frozen rotor), which can translate into meaningful gains in binding free energy for targets that prefer a pre-organized ligand conformation . This property is consistent with the established rationale for incorporating cyclopropyl groups in drug candidates to improve binding potency through conformational pre-organization.

conformational restriction rotatable bonds entropy penalty drug design binding affinity

Lipophilicity Modulation: Predicted logP Difference Between Cyclopropane and Benzenesulfonamide Analogs

Predicted octanol–water partition coefficients (logP) indicate a substantial lipophilicity difference between the target compound and its closest arylsulfonamide comparator. Using the mcule.com property calculator, the target compound (P-869377347) has a predicted logP of approximately 2.69, whereas the benzenesulfonamide analog 2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (MW 349.4) is expected to have a higher logP (estimated ~3.2–3.8 based on the additional aromatic ring contribution of ~0.5–1.0 log units) . A logP of 2.69 places the target compound within the favorable range for oral bioavailability (Lipinski's Rule of 5 recommends logP ≤5), while remaining sufficiently lipophilic for membrane penetration. This contrasts with more lipophilic analogs that risk increased metabolic clearance and promiscuous off-target binding .

lipophilicity logP membrane permeability ADME drug-likeness

Polar Surface Area Advantage: Lower PSA Relative to Benzenesulfonamide Analog Supports Improved Membrane Penetration

The target compound has a predicted topological polar surface area (TPSA) of 55.4 Ų (calculated using standard fragment-based methods; the sulfonamide group contributes ~54.5 Ų plus a minor contribution from the methoxy oxygen), which is significantly lower than the TPSA of the benzenesulfonamide analog 2-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (estimated ~64–73 Ų due to the additional methoxy substituent on the aromatic ring) . Compounds with TPSA below 60 Ų are generally considered to have good blood–brain barrier penetration potential, while those below 140 Ų are favorable for oral absorption. The target compound's lower TPSA suggests superior passive membrane permeability compared to the benzenesulfonamide analog, a property that may be advantageous for intracellular or CNS-targeted probe development .

polar surface area membrane permeability CNS penetration drug-likeness TPSA

Synthetic Tractability: Single-Step Sulfonamide Formation Enables Efficient Access

N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide is synthesized via a straightforward single-step reaction between commercially available cyclopropanesulfonyl chloride and 2-methoxy-2-phenylbutylamine under standard basic conditions (e.g., triethylamine in dichloromethane) . This contrasts with more complex cyclopropanesulfonamide derivatives such as GNE-131 (CAS 1629063-81-5, a tricyclic NaV1.7 inhibitor requiring multi-step synthesis) or the EGFR inhibitor 8h reported in the Eur J Med Chem 2024 study, which require 6–8 synthetic steps . The single-step synthetic route for the target compound enables rapid analog generation for SAR exploration, lower procurement cost for bulk quantities, and reduced lead time for custom synthesis requests. This operational simplicity is a key differentiator when selecting a cyclopropanesulfonamide building block for library synthesis or hit expansion campaigns.

synthetic accessibility one-step synthesis building block sulfonamide coupling medicinal chemistry

Structural Uniqueness: No Published Biological Activity Data Exist—A Genuine Research Opportunity

An exhaustive search of PubMed, PubChem, ChemSpider, patent databases, and chemical vendor catalogs (conducted May 2026) found zero published biological activity data—no IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy results—for CAS 1797894-11-1. This stands in contrast to well-characterized cyclopropanesulfonamides such as GNE-131 (NaV1.7 IC₅₀ = 3 nM, with published in vivo efficacy in transgenic mouse pain models ) and compound 8h (EGFR Del19/T790M/C797S IC₅₀ = 3.4 nM, with reported tumor growth inhibition of 83.5% in H1975-DM xenograft models ). While the target compound shares the cyclopropanesulfonamide pharmacophore with these advanced leads, its distinct N-substitution pattern places it in unexplored chemical space with no prior intellectual property encumbrance from the major cyclopropanesulfonamide patent estates (Pfizer WO2012007883, EP2593427B1). Users evaluating procurement should be aware that differentiation relative to these well-characterized leads cannot be quantified in the absence of experimental data, and this knowledge gap represents both a risk and an opportunity.

novel chemical space unexplored pharmacology screening library hit discovery patent landscape

Optimal Application Scenarios for N-(2-Methoxy-2-phenylbutyl)cyclopropanesulfonamide Procurement


Fragment-Based or Diversity-Oriented Screening Library Expansion

With a molecular weight of 283.39 g/mol, predicated logP of 2.69, TPSA of ~55.4 Ų, and 0 Rule-of-5 violations, this compound falls within lead-like chemical space suitable for fragment-based screening or diversity-oriented library design . Its cyclopropylsulfonamide pharmacophore is a recognized privileged scaffold for kinase and ion channel targets, and the 2-methoxy-2-phenylbutyl side chain provides structural novelty not found in existing public screening collections. Procurement of this compound for inclusion in a corporate or academic screening deck enables exploration of under-sampled cyclopropanesulfonamide chemical space with the potential to identify novel hit series.

Medicinal Chemistry SAR Exploration Around the Cyclopropanesulfonamide Core

The single-step synthetic accessibility of this compound from cyclopropanesulfonyl chloride and the corresponding amine makes it an ideal anchor point for parallel analog synthesis . Researchers can systematically vary the amine component (substituted phenylbutylamines with different substitution patterns) or the sulfonyl component (cyclopropyl vs. cyclobutyl vs. bicycloalkyl) to rapidly generate SAR data around the sulfonamide linker. This operational simplicity is a key advantage over multi-step cyclopropanesulfonamide drug candidates such as GNE-131 or compound 8h, which require complex synthetic sequences and are impractical for rapid analoging.

Negative Control or Tool Compound Design for Cyclopropanesulfonamide Target Engagement Studies

Because this compound has no published biological activity against known cyclopropanesulfonamide targets (EGFR, NaV1.7, or other validated targets), it may serve as a structurally matched negative control in target engagement assays alongside active cyclopropanesulfonamide inhibitors . Its close structural similarity to active compounds (e.g., sharing the cyclopropanesulfonamide core) makes it suitable for distinguishing target-specific pharmacological effects from non-specific sulfonamide-related artifacts, provided that inactivity is experimentally confirmed in the relevant assay system.

Intellectual Property-Free Starting Point for Lead Generation Programs

A comprehensive patent landscape analysis indicates that this specific compound (CAS 1797894-11-1) is not claimed in the major cyclopropanesulfonamide patent families, including Pfizer's NaV1.7 inhibitor portfolio (WO2012007883, EP2593427B1) or the EGFR C797S inhibitor patents . This freedom-to-operate characteristic makes it an attractive starting scaffold for lead generation programs in organizations seeking to avoid encumbered chemical space, particularly for indications outside oncology and pain where the cyclopropanesulfonamide pharmacophore has not been extensively explored.

Quote Request

Request a Quote for N-(2-methoxy-2-phenylbutyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.